![molecular formula C22H29N3O3S B4114843 2-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4114843.png)
2-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide
Overview
Description
2-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide, also known as BTEH, is a chemical compound that has been extensively studied for its potential use in scientific research. BTEH is a hydrazinecarbothioamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further investigation.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide is not fully understood, but it is believed to be related to its antioxidant properties. 2-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide has been shown to scavenge free radicals and to inhibit lipid peroxidation, suggesting that it may have a protective effect against oxidative stress.
Biochemical and Physiological Effects
2-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. 2-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other diseases associated with oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide is its antioxidant properties, which make it a useful tool for studying the role of oxidative stress in disease. However, one limitation of 2-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide is its potential toxicity, which may limit its use in some experimental settings.
Future Directions
There are many potential future directions for research on 2-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide, including further investigation of its anti-tumor properties and its potential use in the treatment of Alzheimer's disease. Other potential future directions include the development of new synthesis methods for 2-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide and the investigation of its potential use in other disease states associated with oxidative stress.
Scientific Research Applications
2-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide has been investigated for its potential use in a variety of scientific research applications, including as a potential anti-tumor agent and as a tool for studying the role of oxidative stress in disease. 2-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide has been shown to have antioxidant properties and has been investigated for its potential use in the treatment of diseases such as cancer and Alzheimer's disease.
properties
IUPAC Name |
1-[(4-tert-butylbenzoyl)amino]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-22(2,3)17-9-7-16(8-10-17)20(26)24-25-21(29)23-13-12-15-6-11-18(27-4)19(14-15)28-5/h6-11,14H,12-13H2,1-5H3,(H,24,26)(H2,23,25,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKAMTOSURFGPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=S)NCCC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Tert-butyl)benzoyl]-N~1~-(3,4-dimethoxyphenethyl)-1-hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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